Structural Differentiation from Primary Amine Analog
n-Methyl-n-(2-methylpropyl)thiourea is a tertiary thiourea, fully substituted on one nitrogen atom with both a methyl and an isobutyl group. This is in direct contrast to the primary analog, N-(2-methylpropyl)thiourea (CAS 1516-33-2), which has a free NH2 group. This fundamental structural difference results in quantifiable changes in molecular properties that dictate chemical behavior [1].
| Evidence Dimension | Molecular Structure and Substitution Pattern |
|---|---|
| Target Compound Data | Tertiary thiourea; fully substituted on one nitrogen (N-methyl and N-isobutyl); C₆H₁₄N₂S; MW 146.25 g/mol |
| Comparator Or Baseline | Primary thiourea; unsubstituted on one nitrogen (NH₂ and N-isobutyl); C₅H₁₂N₂S; MW 132.23 g/mol [1] |
| Quantified Difference | Target compound has +1 carbon, +2 hydrogens, and +14.02 g/mol molecular weight compared to the primary analog. |
| Conditions | Standard molecular formula comparison |
Why This Matters
This structural difference alters hydrogen-bonding capacity and steric hindrance, directly impacting the compound's suitability as a ligand, intermediate, or reagent.
- [1] CAS Common Chemistry. N-(2-Methylpropyl)thiourea, CAS RN 1516-33-2. https://commonchemistry.cas.org/detail?cas_rn=1516-33-2 (accessed 2026-04-20). View Source
